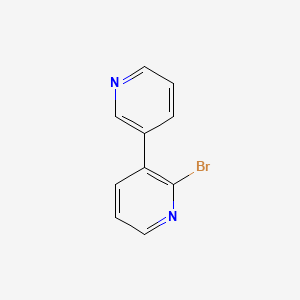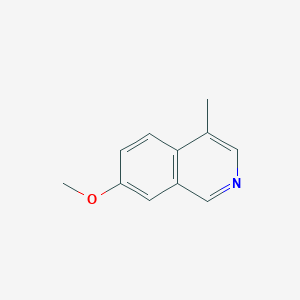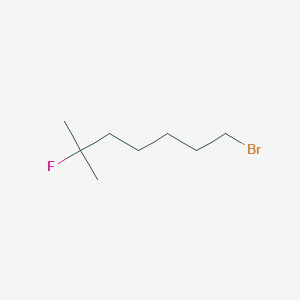
2-bromo-3,3'-bipyridine
Vue d'ensemble
Description
2’-Bromo-3,3’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond The presence of a bromine atom at the 2’ position of one of the pyridine rings distinguishes 2’-Bromo-3,3’-bipyridine from other bipyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2’-Bromo-3,3’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Bromo-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands, with bases like potassium carbonate or cesium carbonate.
Major Products:
- Substituted bipyridines with various functional groups.
- Complex bipyridine derivatives through coupling reactions.
Applications De Recherche Scientifique
2’-Bromo-3,3’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Pharmaceuticals: It is a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Supramolecular Chemistry: It is employed in the construction of supramolecular architectures and molecular machines.
Mécanisme D'action
The mechanism of action of 2’-Bromo-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can exhibit unique electronic, photophysical, and catalytic properties, making them valuable in various applications.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the bromine atom and is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
3,3’-Bipyridine: Similar structure but without the bromine atom.
Uniqueness: 2’-Bromo-3,3’-bipyridine’s uniqueness lies in the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution and coupling reactions. This makes it a versatile building block in the synthesis of complex organic molecules and coordination compounds.
Propriétés
Formule moléculaire |
C10H7BrN2 |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
2-bromo-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H |
Clé InChI |
ULOBDSWWGZLFIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(N=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[(3-cyclohexyl-3-oxopropyl)amino]nonanedioate](/img/structure/B8732643.png)










